5-Bromo-1,10-phenanthroline
Overview
Description
5-Bromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a heterocyclic compound with significant importance in coordination chemistry due to its ability to act as a bidentate ligand. The introduction of a bromo substituent at the 5-position adds to its versatility, influencing its physical, chemical, and photophysical properties, making it useful in a variety of chemical and photochemical applications.
Synthesis Analysis
The synthesis of 5-Bromo-1,10-phenanthroline derivatives has been explored through various methods. One approach involves the bromination of 1,10-phenanthroline with Br₂ in the presence of S₂Cl₂ and pyridine, yielding 3,8-dibromo-1,10-phenanthroline in good yield. Another novel and simple method has been developed for the synthesis of brominated 1,10-phenanthroline derivatives, utilizing sulfur dichloride (SCl₂) as a catalyst for efficient bromination, demonstrating the role of SCl₂ as a medium-strength Lewis acid in promoting bromination reactions (Výprachtický et al., 2014).
Molecular Structure Analysis
The molecular structure of 5-Bromo-1,10-phenanthroline complexes reveals significant insights into their coordination chemistry. X-ray crystallography studies have shown the distorted tetrahedral geometry around metal ions in complexes, indicating the strong chelating ability of 5-Bromo-1,10-phenanthroline. Intermolecular dipole-dipole interactions and hydrogen bonding play crucial roles in stabilizing these complexes, as observed in various structural analyses (Sahar Al-Fayez et al., 2007).
Chemical Reactions and Properties
5-Bromo-1,10-phenanthroline participates in various chemical reactions, particularly in the formation of coordination compounds with metals. It has been used to synthesize novel complexes with copper and gold, showcasing its ability to facilitate the formation of diverse coordination geometries and contributing to the study of metal-ligand interactions in coordination chemistry. The bromo substituent plays a pivotal role in modulating the reactivity and properties of these complexes (Marangoni et al., 1986; Zhang et al., 2004).
Scientific Research Applications
1. Dendrimer Synthesis
5-Bromo-1,10-phenanthroline has been utilized in the synthesis of A,D-bridged calix[6]arene dendrimers. This involves the formation of a bimacrocyclic structure and the creation of a trimeric first-generation dendrimer, demonstrating its utility in complex organic synthesis (Eggert & Lüning, 2007).
2. Electrochemical Applications
The electrochemical reduction of 5-bromo-1,10-phenanthroline at gold electrodes has been studied for creating a random assembly of microelectrodes (RAMs). This application is significant in the development of new electrochemical sensors and devices (Valencia et al., 2014).
3. Removal of Radionuclides
A study on 5-bromo-2,9-bis(5,6-diphenyl-1,2,4-triazin-3-yl)-1,10-phenanthroline demonstrates its efficacy in removing major radionuclides like strontium and cobalt from aqueous solutions, highlighting its potential in environmental remediation and nuclear waste management (Jang, Harwood, & Lee, 2019).
4. Photophysical Properties in Metal Complexes
Research on bromo rhenium(I) carbonyl complexes with 5-bromo-1,10-phenanthroline highlights the impact of substituents on the photophysical properties of these complexes, which is crucial for the development of new photoluminescent materials (Si, Li, Li, & Zhang, 2009).
5. Fullerene-Derivative Monolayers
5-Bromo-1,10-phenanthroline has been used in the formation of self-assembled monolayers on gold substrates with fullerene derivatives. This application is significant in the field of nanotechnology and materials science (Domínguez, Echegoyen, Cunha, & Tao, 1998).
6. Supramolecular Magnetic Materials
Phenanthroline dioxothiadiazoles, including 5-bromo variants, have been studied for their ability to form stable radical anions. These compounds are used in constructing supramolecular magnetic materials, illustrating the chemical's versatility in advanced material applications (Pakulski, Arczyński, & Pinkowicz, 2019).
7. Biosensors and Biofuel Cells
1,10-Phenanthroline derivatives, including those related to 5-bromo-1,10-phenanthroline, have been investigated for their potential in developing biosensors and biofuel cells. This indicates the chemical's relevance in biotechnological and energy applications (Oztekin et al., 2010).
8. Molecular Recognition
The study of bromo(1,10-phenanthroline-N,N′) complexes with copper has provided insights into molecular recognition processes. This is crucial for understanding and designing molecular sensors and drug delivery systems (Al-Fayez, Abdel‐Rahman, Shemsi, Seddigi, & Fettouhi, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKGPQCKIBRXGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885793 | |
Record name | 1,10-Phenanthroline, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,10-phenanthroline | |
CAS RN |
40000-20-2 | |
Record name | 5-Bromo-1,10-phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40000-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,10-Phenanthroline, 5-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040000202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Phenanthroline, 5-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,10-Phenanthroline, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,10-phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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